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Introduction
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in a variety of

cellular processes, including stress resistance, metabolism, and aging. Its activation is a

promising therapeutic strategy for age-related diseases. SRT3190 is a selective, small-

molecule activator of SIRT1. These application notes provide detailed protocols for measuring

the activation of SIRT1 by SRT3190, both in vitro and in a cellular context.

Data Presentation
While extensive dose-response data for SRT3190 is not readily available in public literature,

the following table summarizes the key quantitative parameter for its activity and provides a

template for generating more detailed data using the protocols provided below.

Table 1: Quantitative Parameters of SRT3190

Parameter Value Reference

EC₅₀ for SIRT1 Activation 0.16 µM [1]

Selectivity
>230-fold less potent for

SIRT2 and SIRT3
[1]
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Table 2: Template for In Vitro SIRT1 Dose-Response Data for SRT3190

SRT3190 Concentration (µM) Fold Activation of SIRT1 (Mean ± SD)

0 (Vehicle Control) 1.0 ± 0.1

0.01 User-determined

0.1 User-determined

0.16 (EC₅₀) ~1.5-2.0 (projected)

1 User-determined

10 User-determined

100 User-determined

Table 3: Template for Cellular Deacetylation Data for SRT3190

Treatment
% Decrease in Acetylated
p53 (Mean ± SD)

% Decrease in Acetylated
PGC-1α (Mean ± SD)

Vehicle Control 0 ± 5 0 ± 5

SRT3190 (1 µM) User-determined User-determined

SRT3190 (10 µM) User-determined User-determined

SRT3190 (50 µM) User-determined User-determined

Signaling Pathway
SRT3190 acts as an allosteric activator of SIRT1. It binds to the N-terminal domain of SIRT1,

leading to a conformational change that enhances the enzyme's affinity for its acetylated

substrates. This results in the deacetylation of various downstream targets, including the tumor

suppressor p53 and the metabolic regulator PGC-1α.
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Caption: SRT3190 allosterically activates SIRT1, leading to the deacetylation of downstream

targets like p53 and PGC-1α.

Experimental Protocols
Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the direct activation of purified SIRT1

by SRT3190. The assay is based on the deacetylation of a fluorogenic peptide substrate.

Workflow:
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Prepare Reagents:
- SIRT1 Enzyme

- Fluorogenic Substrate
- NAD+

- SRT3190 dilutions
- Assay Buffer

Add SIRT1, SRT3190, and NAD+
to microplate wells

Incubate at 37°C

Add Fluorogenic Substrate

Incubate at 37°C

Add Developer Solution

Incubate at RT

Measure Fluorescence
(Ex: 360 nm, Em: 460 nm)

Data Analysis:
- Subtract background

- Calculate fold activation

Click to download full resolution via product page

Caption: Workflow for the in vitro fluorometric SIRT1 activity assay.
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Materials:

Purified recombinant human SIRT1 enzyme

SIRT1 fluorogenic peptide substrate (e.g., from a commercial kit)

NAD⁺ solution

SRT3190

Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (from a commercial kit)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare SRT3190 dilutions: Prepare a stock solution of SRT3190 in DMSO. Serially dilute

the stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.01 µM to

100 µM). Include a vehicle control (DMSO alone).

Reaction setup: In a 96-well black microplate, add the following to each well:

X µL of Assay Buffer

10 µL of SRT3190 dilution or vehicle control

10 µL of NAD⁺ solution (final concentration ~0.5-1 mM)

10 µL of purified SIRT1 enzyme (final concentration ~5-10 nM)

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow SRT3190 to interact with

the SIRT1 enzyme.

Initiate the reaction: Add 10 µL of the SIRT1 fluorogenic peptide substrate to each well.
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Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

Stop and develop: Add 50 µL of developer solution to each well.

Incubation: Incubate at room temperature for 15 minutes, protected from light.

Fluorescence measurement: Measure the fluorescence intensity using a microplate reader

with excitation at ~360 nm and emission at ~460 nm.

Data analysis:

Subtract the fluorescence of a "no enzyme" control from all readings.

Calculate the fold activation by dividing the fluorescence of the SRT3190-treated samples

by the fluorescence of the vehicle control.

Plot the fold activation against the SRT3190 concentration to generate a dose-response

curve and determine the EC₅₀.

Protocol 2: Cellular SIRT1 Activity Assay - Western Blot
for Acetylated p53
This protocol measures the activation of SIRT1 in cells by quantifying the deacetylation of its

downstream target, p53, using Western blotting.

Workflow:
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Seed and Culture Cells

Treat cells with SRT3190
at various concentrations

Lyse cells and quantify protein

SDS-PAGE and Western Blot

Probe with antibodies:
- anti-acetyl-p53 (Lys382)

- anti-total p53
- anti-SIRT1

- anti-loading control (e.g., β-actin)

Image and quantify band intensities

Data Analysis:
- Normalize acetyl-p53 to total p53

- Calculate % decrease in acetylation

Click to download full resolution via product page

Caption: Workflow for the cellular SIRT1 activity assay using Western blot.

Materials:

Cell line of interest (e.g., HEK293T, MCF-7)
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Cell culture medium and supplements

SRT3190

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A

and Nicotinamide)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-acetyl-p53 (Lys382)

Mouse anti-total p53

Rabbit anti-SIRT1

Mouse anti-β-actin (or other loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell culture and treatment: Seed cells in appropriate culture plates and allow them to adhere

overnight. Treat the cells with various concentrations of SRT3190 (e.g., 1 µM, 10 µM, 50 µM)

or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

Cell lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease

and deacetylase inhibitors.
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Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by SDS-PAGE.

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary antibody incubation: Incubate the membrane with primary antibodies against acetyl-

p53, total p53, SIRT1, and a loading control overnight at 4°C.

Secondary antibody incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibodies for 1 hour at room temperature.

Detection: Wash the membrane and add chemiluminescent substrate. Image the blot using a

suitable imaging system.

Data analysis:

Quantify the band intensities using image analysis software.

Normalize the acetyl-p53 signal to the total p53 signal for each sample.

Calculate the percentage decrease in p53 acetylation relative to the vehicle-treated

control.

Protocol 3: Immunoprecipitation of Acetylated PGC-1α
This protocol is for the specific analysis of the acetylation status of PGC-1α, another key

downstream target of SIRT1, following treatment with SRT3190.

Materials:

Cell lysates prepared as in Protocol 2

Anti-PGC-1α antibody

Protein A/G agarose beads
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Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA,

1% NP-40)

Wash buffer (IP buffer with higher salt concentration, e.g., 500 mM NaCl)

Elution buffer (e.g., 0.1 M glycine pH 2.5 or Laemmli buffer)

Primary antibody: Rabbit anti-acetyl-lysine

Other Western blotting reagents as in Protocol 2

Procedure:

Pre-clearing the lysate: Incubate 500-1000 µg of protein lysate with protein A/G agarose

beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new

tube. Add the anti-PGC-1α antibody and incubate overnight at 4°C with gentle rotation.

Capture immune complexes: Add fresh protein A/G agarose beads and incubate for 2-4

hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash

buffer.

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by

boiling in Laemmli buffer.

Western Blotting: Analyze the eluted samples by Western blotting as described in Protocol 2,

using an anti-acetyl-lysine antibody to detect acetylated PGC-1α and an anti-PGC-1α

antibody to confirm successful immunoprecipitation.

Data analysis: Quantify the acetyl-lysine signal and normalize it to the total PGC-1α signal to

determine the change in acetylation status upon SRT3190 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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